3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC17434776
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2S |
|---|---|
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O2S/c1-5(2)7-4-3-6-8(12)9(11(14)15)16-10(6)13-7/h3-5H,12H2,1-2H3,(H,14,15) |
| Standard InChI Key | BHHKOSPJIWHBHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylic acid, reflecting its substitution pattern on the bicyclic thieno[2,3-b]pyridine scaffold . The molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol (calculated from isotopic composition). Key identifiers include:
Structural Analysis
The molecule comprises a thieno[2,3-b]pyridine ring system, where a thiophene ring is fused to a pyridine ring at the 2,3- and b-positions. Critical functional groups include:
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Amino group (-NH₂) at position 3, enhancing nucleophilicity and hydrogen-bonding potential.
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Isopropyl group (-CH(CH₃)₂) at position 6, contributing to steric bulk and lipophilicity.
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Carboxylic acid (-COOH) at position 2, enabling salt formation or conjugation reactions .
The methyl-substituted analog (CAS 59488-60-7) shares this core structure but features a methyl group instead of isopropyl at position 6, illustrating how substituent variations modulate physicochemical properties .
Physicochemical Properties
Solubility and Partitioning
While experimental solubility data remain unpublished, structural analogs like 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid demonstrate limited aqueous solubility (<1 mg/mL at 25°C) and a calculated partition coefficient (logP) of 1.82, suggesting moderate lipophilicity . The isopropyl variant likely exhibits reduced water solubility due to increased hydrophobic surface area.
Synthesis and Manufacturing
Production Methods
Though detailed synthetic routes for 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid are proprietary, analogous compounds are typically synthesized via:
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Ring-forming reactions: Cyclocondensation of appropriately substituted thiophene and pyridine precursors.
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Functional group introduction: Sequential nitration, reduction, and carboxylation steps to install the amino and carboxylic acid groups .
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Purification: Chromatographic techniques to achieve the reported 95% purity .
Industrial Scale-Up Challenges
Key challenges include controlling regioselectivity during ring formation and minimizing byproducts from the isopropyl group’s steric effects. Industrial manufacturers like AK Scientific, Inc. employ advanced process analytical technology (PAT) to monitor these parameters .
Applications in Research and Development
Materials Science
Conjugated π-systems in thienopyridines make them candidates for organic semiconductors. The amino and carboxylic acid groups provide sites for functionalization to tune electronic properties, though published studies on this specific derivative remain sparse.
Regulatory and Environmental Considerations
Environmental Impact
Ecotoxicity data are unavailable, but structural analogs show low bioaccumulation potential (BCF <100) . Recommended disposal methods include incineration at licensed facilities equipped to handle nitrogen and sulfur oxides .
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